3-Isopropyl-2-methyl-2-phenyl-2H-azirine
CAS No.: 100589-89-7
VCID: VC0008938
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

Description | 3-Isopropyl-2-methyl-2-phenyl-2H-azirine is a nitrogen-containing heterocyclic compound featuring a three-membered unsaturated ring . Azirines, in general, are three-membered ring systems with a nitrogen atom and a double bond, making them of interest in organic chemistry due to their ring strain and reactivity . The term "2H-azirine" specifies the location of the double bond within the ring . The substituents "3-isopropyl," "2-methyl," and "2-phenyl" indicate specific chemical groups attached to the azirine ring at the indicated positions . Azirines are valuable building blocks for synthesizing various functional groups and heterocycles . Researchers have focused on reactions such as ring-expansion, nucleophilic addition, and ring-opening to acyclic compounds . These reactions can be catalyzed by metals, photocatalysis, or a combination of both . Methods for synthesizing 2H-azirines include Neber rearrangement, isomerization of isoxazole, oxidation of enamine, C–H bond activation, decomposition of vinyl azide, functionalization of alkyne, and multi-step synthesis . Aziridine is a saturated analogue of azirine, consisting of a three-membered heterocycle with one nitrogen atom . Aziridine derivatives are useful in medicinal chemistry and as precursors for coatings and crosslinking agents . 1H-azirines, an isomer of 2H-azirines, are unstable and rearrange into the 2H-azirine form . |
---|---|
CAS No. | 100589-89-7 |
Product Name | 3-Isopropyl-2-methyl-2-phenyl-2H-azirine |
Molecular Formula | C12H15N |
Molecular Weight | 173.25 g/mol |
IUPAC Name | 2-methyl-2-phenyl-3-propan-2-ylazirine |
Standard InChI | InChI=1S/C12H15N/c1-9(2)11-12(3,13-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Standard InChIKey | IWFHJDFPMHVIRP-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC1(C)C2=CC=CC=C2 |
Canonical SMILES | CC(C)C1=NC1(C)C2=CC=CC=C2 |
Synonyms | 2H-Azirine,2-methyl-3-(1-methylethyl)-2-phenyl-(9CI) |
PubChem Compound | 13448783 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume